molecular formula C19H18N4O5 B2802176 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1797261-13-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2802176
CAS No.: 1797261-13-2
M. Wt: 382.376
InChI Key: GFZYPXIINLQQJY-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a benzodioxole moiety linked via a methyl group to an acetamide backbone. The core structure includes a 1,2,4-triazol-5-one ring substituted with a cyclopropyl group at position 4 and a furan-2-yl group at position 2. The benzodioxole group is known for enhancing metabolic stability and bioavailability in drug design, while the triazolone ring may contribute to target binding via hydrogen bonding or π-π interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c24-17(20-9-12-3-6-14-16(8-12)28-11-27-14)10-22-19(25)23(13-4-5-13)18(21-22)15-2-1-7-26-15/h1-3,6-8,13H,4-5,9-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZYPXIINLQQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H21N5O4
  • Molecular Weight : 443.5 g/mol
  • CAS Number : 1105225-29-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance:

  • Inhibition of DNA Gyrase : Compounds structurally related to the triazole ring have demonstrated potent inhibition of bacterial DNA gyrase and topoisomerases, essential for bacterial replication. For example, derivatives with IC50 values as low as 0.0033 μg/mL against E. coli have been reported .

Anticancer Properties

The compound's mechanism of action may involve:

  • Cell Cycle Arrest and Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase. This suggests a potential application in cancer therapy.

The precise mechanism of action for this compound is not fully elucidated but may involve:

  • Enzyme Inhibition : Interaction with specific enzymes such as DNA gyrase.
  • Signal Transduction Modulation : Affecting pathways involved in cellular proliferation and survival.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Stokes et al. (2020)Identified potent inhibitors of E. coli DNA gyrase with IC50 values in the low microgram range .
Haroun et al. (2020)Synthesized benzothiazole derivatives showing promising antibacterial properties against S. aureus and S. pneumoniae .
Recent InvestigationsSuggested potential anticancer effects through apoptosis induction in various cancer cell lines.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The cyclopropyl group in the target compound may enhance metabolic stability compared to the phenyl group in or sulfanyl group in .
  • Synthesis Efficiency : The target compound’s synthesis is likely analogous to , employing carbodiimide-based coupling (e.g., HATU/DIPEA in DMF), though yields remain unreported.
Bioactivity and Mechanism
  • Anti-Exudative Activity : Structural analogs with triazole-furan motifs (e.g., ) demonstrated 40–60% inhibition of exudate formation in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s triazolone ring may improve efficacy due to enhanced electrophilicity at the carbonyl group.
  • Computational Predictions : Using tools like Hit Dexter 2.0 (mentioned in ), the target compound’s benzodioxole and furan groups could classify it as "dark chemical matter" (low promiscuity), suggesting selective bioactivity.
Physicochemical Properties
  • Lumping Strategy : As per , compounds with benzodioxole and triazole cores may be grouped as "surrogates" in pharmacokinetic models due to shared logP (~2.5–3.5) and solubility profiles.
  • Metabolic Stability : The benzodioxole moiety in the target compound likely reduces CYP450-mediated oxidation compared to simpler aryl groups in .

Q & A

Q. What synthetic routes are recommended for the preparation of this compound?

The synthesis involves multi-step organic reactions, typically starting with precursors like benzo[d][1,3]dioxole derivatives and functionalized triazole intermediates. Key steps include:

  • Cyclization : Formation of the 1,2,4-triazole ring via condensation of hydrazine derivatives with cyclopropane carbonyl compounds under acidic conditions .
  • Acetamide coupling : Reaction of activated carboxylic acid derivatives (e.g., chloroacetamide) with the benzodioxolymethylamine intermediate using coupling agents like EDCI/HOBt in DMF .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (yields ~45–60%) .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

  • 1H/13C NMR : To confirm regiochemistry of the triazole ring and substituent positions (e.g., furan-2-yl vs. cyclopropyl groups) .
  • LC-MS : For molecular weight validation and purity assessment (e.g., [M+H]+ ion at m/z ~438) .
  • IR spectroscopy : To verify carbonyl (C=O) stretching frequencies (~1680–1720 cm⁻¹) and secondary amide bands .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs demonstrate:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC: 8–32 µg/mL) via inhibition of bacterial topoisomerase IV .
  • Enzyme inhibition : Moderate activity against COX-2 (IC₅₀: ~12 µM) due to the benzodioxole moiety’s electron-rich aromatic system .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to THF .
  • Catalyst selection : Use of Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of furan-2-yl boronic acid to the triazole core .
  • Temperature control : Maintaining 60–80°C during amide coupling reduces side-product formation .

Q. What computational methods are suitable for predicting bioactivity?

Advanced approaches include:

  • Molecular docking : Docking into bacterial DNA gyrase (PDB: 6FJ) to predict binding affinity and mode of action .
  • PASS algorithm : Prediction of antibacterial and anticancer potential based on structural similarity to known bioactive triazoles .
  • DFT calculations : To map electron density distribution and identify reactive sites for derivatization .

Q. How can contradictions in biological data (e.g., variable MIC values) be resolved?

Experimental design adjustments:

  • Comparative assays : Test against isogenic bacterial strains (wild-type vs. efflux pump mutants) to isolate resistance mechanisms .
  • Structural analogs : Synthesize derivatives with modified furan or cyclopropyl groups to correlate substituent effects with activity .
  • Dose-response curves : Use Hill slope analysis to distinguish between bacteriostatic and bactericidal effects .

Methodological Guidance

Q. What strategies are recommended for studying metabolic stability?

  • In vitro microsomal assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH cofactor, followed by LC-MS/MS quantification of parent compound depletion .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) in positive ion mode to detect phase I/II metabolites .

Q. How can crystallography aid in structural validation?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol) to resolve absolute stereochemistry of the triazole core .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and solvent) .

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